molecular formula C13H11NO3 B1606242 1-methyl-4-(4-nitrophenoxy)benzene CAS No. 3402-74-2

1-methyl-4-(4-nitrophenoxy)benzene

Cat. No. B1606242
Key on ui cas rn: 3402-74-2
M. Wt: 229.23 g/mol
InChI Key: OCIIHACECRRKPN-UHFFFAOYSA-N
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Patent
US04329365

Procedure details

p-Cresol (190 g; 1.76 mol), potassium-tert-butoxide (220.2 g; 1.93 mol) and t-butanol (from calcium hydride; 1 l) were stirred at room temperature, under nitrogen, for 15 mins; followed by the dropwise addition of p-fluoronitrobenzene (272.7 g; 1.93 mol). After heating at reflux for 18 hours, followed by cooling, the resulting yellow precipitate was removed by filtration and washed with absolute ethanol. The combined filtrate and washings were evaporated on the Buchi and the residue taken up in benzene (4 l). The combined benzene layers were dried over magnesium sulphate and evaporated to yield a yellow residue which was recrystallised from hexane (2 l) to give 4-(4-nitrophenoxy)toluene as a yellow solid. m.p. 65°-66° C. NMR (CDCl3): 8.01 (d, 2H), 7.5 (q, 6H) and 2.31 (s, 3H). Analysis for C13H11NO3 : Calculated: C, 68.10, H, 4.84, N, 6.11; found: C, 68.13; H, 4.87; N, 6.14.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
220.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
272.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.CC(C)([O-])C.[K+].F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1>C(O)(C)(C)C>[N+:22]([C:19]1[CH:20]=[CH:21][C:16]([O:7][C:6]2[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=2)=[CH:17][CH:18]=1)([O-:24])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
220.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
272.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
the resulting yellow precipitate was removed by filtration
WASH
Type
WASH
Details
washed with absolute ethanol
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated on the Buchi
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined benzene layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow residue which
CUSTOM
Type
CUSTOM
Details
was recrystallised from hexane (2 l)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC=C(C=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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